Imetelstat
概要
説明
Imetelstat is a first-in-class direct and competitive inhibitor of telomerase activity[“]. It specifically targets dysplastic clones with abnormally high telomerase activity, enabling recovery of effective hematopoiesis[“]. Telomerases are ribonucleoprotein complexes that protect and elongate the telomere regions at the end of chromosomes, helping to regulate cellular senescence and cellular ageing processes[“].
Imetelstat has been tested in at least 20 trials over the past 20 years in indications including breast, lung, brain, solid and blood cancers[“]. The drug eventually narrowed in on myelodysplastic syndromes, in which dysfunctional malignant hematopoietic progenitor cells overgrow in the bone marrow[“]. These cells often have high telomerase activity, helping them to achieve replicative immortality and clonal dominance[“].Data from non-clinical studies and clinical trials of Imetelstat provide strong evidence that it targets telomerase to inhibit the uncontrolled proliferation of malignant stem and progenitor cells in myeloid hematologic malignancies resulting in malignant cell apoptosis and potential disease-modifying activity[“].In a recent study, it was found that Imetelstat enters the leukemia cancer cell and interacts with two important enzymes that regulate fatty acid metabolism. This causes changes that lead the cell membrane to rupture which eventually results in leukemia cell death[“].
Synthetic Analysis
Reaction Equation The synthesis of Imetelstat is carried out on controlled pore glass (LCAA-CPG) loaded with 3-palmitoylamido-1-0-(4, 4’-dimethoxytrityl)-2-0-succinyl propanediol. The oligonucleotide is assembled from the 5’ to the 3’ terminus by the addition of protected nucleoside 5’-phosphor-amidites with the assistance of an activator[“].
Reaction Conditions The synthesis process of Imetelstat is carried out on a solid-phase support bound process. The process is characterized by the absence of an additional capping step in each cycle that is used to prevent unreacted 3’-amino oligonucleotide groups from reacting during subsequent cycles[“].
Reaction Steps The synthesis process of Imetelstat involves several steps[“]: a) Providing a first 3’-amino protected nucleotide attached to a solid-phase support. b) Deprotecting the protected 3’-amino group to form a free 3’-amino group. c) Reacting the free 3’-amino group with a protected 3’-aminonucleoside-5’-O-cyanoethyl-N,N-diisopropylaminophosphoramidite monomer to form an internucleoside N3’→P5’-phosphoramidite linkage. d) Sulfurization of the internucleoside phosphoramidite group using an acyl disulfide to form a N3’→P5’ thiophosphoramidate. e) Repeating the deprotection, coupling, and sulfurization steps 11 times in successive order. f) Removing the acid-labile protecting group. g) Cleaving and deprotecting Imetelstat from the solid-phase support[“].
Reaction Mechanism Imetelstat operates uniquely as a telomerase inhibitor, targeting an enzyme crucial for maintaining telomere length in cells[“]. It specifically targets dysplastic clones with abnormally high telomerase activity, enabling recovery of effective hematopoiesis.
Molecular Structure
Imetelstat is a first-in-class telomerase inhibitor in development for the treatment of myeloid malignancies. It is a 13-mer N3’→P5’ thio-phosphoramidate oligonucleotide with a lipid tail to enhance cellular uptake. It has sequence complementary to and specifically binds with high affinity to the template region of the RNA component of human telomerase[“].
Atomic Arrangement Imetelstat is a 13-mer N3’→P5’ thio-phosphoramidate oligonucleotide. This suggests that it is composed of 13 nucleotide units arranged in a specific sequence.
Bonding Type Imetelstat is a thio-phosphoramidate oligonucleotide[“]. This indicates that it contains phosphoramidate bonds, which are a type of covalent bond.
Geometry As an oligonucleotide, it have a linear backbone structure with pendant bases.
Electron Cloud Distribution As an oligonucleotide, the electron cloud would be expected to be distributed along the backbone and around the nucleotide bases[“].
作用機序
Target of Action Imetelstat specifically targets the RNA component of human telomerase[“]. Telomerase is an enzyme crucial for maintaining telomere length in cells[“].
Mode of Action Imetelstat acts as a competitive enzyme inhibitor that binds and blocks the active site of the enzyme. It does not target mRNA of any gene. Instead, it acts as a classical active site enzyme inhibitor[“].
Result of Action Telomerase inhibition by Imetelstat leads to loss of a malignant cell’s ability to maintain telomere length, resulting in inhibition of cell proliferation and death of malignant cells. It reduces telomere length, the number of malignant stem and progenitor cells, and causes cell death[“].
Side Effects The most common side effects linked to Imetelstat were neutropenia and thrombocytopenia[“]. Other side effects include decreased platelet counts, decreased white blood cell counts, increased liver enzymes (AST, alkaline phosphatase, and ALT), fatigue/tiredness, longer than usual blood clotting times, joint, bone, and muscle pain[“].
Biochemical Properties
Cellular Effects Imetelstat has been shown to have significant effects on cell viability and apoptosis[“]. It has been found to reduce cell viability and induce apoptosis in a dose and time-dependent manner[“]. Imetelstat sensitivity was higher in Diffuse Large B-Cell Lymphoma (DLBCL) than in Peripheral T-Cell Lymphomas (PTCL) cell lines. It has also been shown to deplete myelofibrosis stem and progenitor cells[“].
Molecular Mechanism Imetelstat works by inhibiting telomerase activity, leading to a loss of a malignant cell’s ability to maintain telomere length[“]. This results in inhibition of cell proliferation and death of malignant cells[“]. It has been shown to induce significant dose- and time-dependent decreases in the expression of its target gene hTERT (human telomerase reverse transcriptase), indicating that the mechanism of action is via on-target activity[“].
Time Effect The effects of Imetelstat have been shown to change over time[“]. In clinical trials, Imetelstat demonstrated a statistically significant dose-related improvement in total symptom score (TSS) symptom response rate at Week 24 for 9.4 mg/kg vs 4.7 mg/kg[“]. Among Imetelstat responders, median duration of transfusion independence was 52 weeks, 80 weeks, and 132 weeks for 8-week, 24-week, and 1-year transfusion independence, respectively[“].
科学的研究の応用
Treatment of Myelodysplastic Syndromes Imetelstat has been used in the treatment of patients with lower-risk myelodysplastic syndromes who have relapsed or are refractory to erythropoiesis-stimulating agents. It has shown promising results in a phase 2 trial[“].
Treatment of Solid Tumors Imetelstat has been tested in Phase I and I/II clinical trials in solid tumors, such as breast and lung cancer[“].
Treatment of Hematological Malignancies Imetelstat has been used in the treatment of hematological malignancies, such as chronic lymphoproliferative disease and refractory and relapsed multiple myeloma[“].
Treatment of Myeloproliferative Neoplasms Imetelstat has been tested in the treatment of myeloproliferative neoplasms[“].
Inhibition of Telomerase Activity Imetelstat is a first-in-class direct and competitive inhibitor of telomerase activity. It specifically targets dysplastic clones with abnormally high telomerase activity, enabling recovery of effective hematopoiesis[“].
Treatment of Various Cancers Imetelstat has been tested in at least 20 trials over the past 20 years in indications including breast, lung, brain, solid and blood cancers[“].
Targeting Malignant Stem and Progenitor Cells Scientific research has shown that telomerase activity is increased in malignant stem and progenitor cells in the bone marrow. Imetelstat, by inhibiting telomerase activity, aims to potentially reduce proliferation and induce death of malignant cells[“].
将来の方向性
Phase III Clinical Trials in Myelofibrosis and Myelodysplastic Syndromes (MDS):Imetelstat is currently undergoing phase III clinical trials, which are crucial for assessing its efficacy and safety in larger patient populations. One such trial, IMpactMF, is comparing Imetelstat to the best available therapy in myelofibrosis patients who are not responding to JAK inhibitors. This trial is significant as it aims to determine if Imetelstat can extend patient survival compared to current treatments. Similarly, the phase III IMerge study is evaluating Imetelstat in transfusion-dependent patients with low or intermediate-1 risk MDS who are refractory or have relapsed to erythropoiesis-stimulating agents. These studies are pivotal in determining Imetelstat's potential as a standard treatment for these conditions[“][“].
Addressing Unmet Needs in MDS Treatments:Imetelstat may offer a new treatment approach for patients with lower-risk MDS who require regular transfusions to treat anemia but are refractory or have relapsed to erythropoiesis-stimulating agents (ESAs). This is particularly important for patients who lack effective treatment options after ESA failure. The IMerge study's interim results indicated that about 39.8% of patients receiving Imetelstat did not require transfusions for at least an eight-week consecutive period during the study, showcasing its potential efficacy[“].
Challenges and Competition in the Market:The market for MDS treatments is competitive, with several established players and new entrants. For Imetelstat to be successful, it must demonstrate superior efficacy, safety, and cost-effectiveness compared to other treatments. Additionally, Geron's prospects largely hinge on the success of Imetelstat, as it is their primary drug candidate. This dependence underscores the importance of positive outcomes in ongoing and future clinical trials[“].
The future research directions for Imetelstat involve crucial phase III clinical trials to establish its efficacy and safety in treating myelofibrosis and MDS. Its potential to address unmet needs in MDS treatments, especially for patients who have limited options after ESA failure, positions it as a promising candidate. However, the competitive nature of the market and dependence on the success of this single drug candidate highlight the need for comprehensive and successful clinical trials. The outcomes of these trials will significantly influence Imetelstat's role in cancer treatment.
特性
IUPAC Name |
N-[3-[[(2S,3S,5R)-3-[[[(2S,3S,5R)-3-[[[(2S,3S,5R)-3-[[[(2S,3S,5R)-3-[[[(2S,3S,5R)-3-[[[(2S,3S,5R)-3-[[[(2S,3S,5R)-3-[[[(2S,3S,5R)-3-[[[(2S,3S,5R)-3-[[[(2S,3S,5R)-3-[[[(2S,3S,5R)-3-[[[(2S,3S,5R)-3-[[[(2S,3S,5R)-3-amino-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]amino]-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]amino]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]amino]-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]amino]-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]amino]-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]amino]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]amino]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]amino]-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]amino]-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]amino]-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]amino]-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]amino]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-2-hydroxypropyl]hexadecanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C148H211N68O53P13S13/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-97(218)160-34-69(217)38-255-282(242,295)256-51-95-74(25-102(261-95)207-37-68(4)136(221)191-148(207)229)195-274(234,287)249-45-89-78(29-106(264-89)212-61-175-115-124(155)165-56-170-129(115)212)199-277(237,290)252-48-92-81(32-109(267-92)215-64-178-118-132(215)183-143(158)187-139(118)224)202-280(240,293)254-50-94-82(33-110(269-94)216-65-179-119-133(216)184-144(159)188-140(119)225)203-281(241,294)253-49-93-79(30-107(268-93)213-62-176-116-130(213)181-141(156)185-137(116)222)200-278(238,291)246-42-86-72(23-100(260-86)205-35-66(2)134(219)189-146(205)227)193-272(232,285)245-41-85-73(24-101(259-85)206-36-67(3)135(220)190-147(206)228)194-273(233,286)248-44-88-77(28-105(263-88)211-60-174-114-123(154)164-55-169-128(114)211)198-276(236,289)251-47-91-80(31-108(266-91)214-63-177-117-131(214)182-142(157)186-138(117)223)201-279(239,292)250-46-90-76(27-104(265-90)210-59-173-113-122(153)163-54-168-127(113)210)197-275(235,288)244-40-84-71(22-99(258-84)204-20-19-96(150)180-145(204)226)192-271(231,284)247-43-87-75(26-103(262-87)209-58-172-112-121(152)162-53-167-126(112)209)196-270(230,283)243-39-83-70(149)21-98(257-83)208-57-171-111-120(151)161-52-166-125(111)208/h19-20,35-37,52-65,69-95,98-110,217H,5-18,21-34,38-51,149H2,1-4H3,(H,160,218)(H,242,295)(H2,150,180,226)(H2,151,161,166)(H2,152,162,167)(H2,153,163,168)(H2,154,164,169)(H2,155,165,170)(H,189,219,227)(H,190,220,228)(H,191,221,229)(H2,192,231,284)(H2,193,232,285)(H2,194,233,286)(H2,195,234,287)(H2,196,230,283)(H2,197,235,288)(H2,198,236,289)(H2,199,237,290)(H2,200,238,291)(H2,201,239,292)(H2,202,240,293)(H2,203,241,294)(H3,156,181,185,222)(H3,157,182,186,223)(H3,158,183,187,224)(H3,159,184,188,225)/t69?,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83+,84+,85+,86+,87+,88+,89+,90+,91+,92+,93+,94+,95+,98+,99+,100+,101+,102+,103+,104+,105+,106+,107+,108+,109+,110+,270?,271?,272?,273?,274?,275?,276?,277?,278?,279?,280?,281?,282?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVZYXEALRXBLJZ-ISQYCPACSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCC(COP(=S)(O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)NP(=S)(O)OCC3C(CC(O3)N4C=NC5=C(N=CN=C54)N)NP(=S)(O)OCC6C(CC(O6)N7C=NC8=C7N=C(NC8=O)N)NP(=S)(O)OCC9C(CC(O9)N1C=NC2=C1N=C(NC2=O)N)NP(=S)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)NP(=S)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)NP(=S)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)NP(=S)(O)OCC1C(CC(O1)N1C=NC2=C(N=CN=C21)N)NP(=S)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)NP(=S)(O)OCC1C(CC(O1)N1C=NC2=C(N=CN=C21)N)NP(=S)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)NP(=S)(O)OCC1C(CC(O1)N1C=NC2=C(N=CN=C21)N)NP(=S)(O)OCC1C(CC(O1)N1C=NC2=C(N=CN=C21)N)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)NCC(COP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)NP(=S)(O)OC[C@@H]3[C@H](C[C@@H](O3)N4C=NC5=C(N=CN=C54)N)NP(=S)(O)OC[C@@H]6[C@H](C[C@@H](O6)N7C=NC8=C7N=C(NC8=O)N)NP(=S)(O)OC[C@@H]9[C@H](C[C@@H](O9)N1C=NC2=C1N=C(NC2=O)N)NP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C1N=C(NC2=O)N)NP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)NP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)NP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C(N=CN=C21)N)NP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C1N=C(NC2=O)N)NP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C(N=CN=C21)N)NP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=CC(=NC1=O)N)NP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C(N=CN=C21)N)NP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C(N=CN=C21)N)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C148H211N68O53P13S13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
4610 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Imetelstat |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。